molecular formula C18H29ClN2SSn B1426288 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine CAS No. 875339-90-5

4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine

Cat. No. B1426288
Key on ui cas rn: 875339-90-5
M. Wt: 459.7 g/mol
InChI Key: XVCDIZWEKFUGJW-UHFFFAOYSA-N
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Patent
US07601725B2

Procedure details

To a flame dried flask was placed a suspension of compound 6.2 (5.92 mmol) in THF (50 mL). The reaction was cooled to −78° C. and a solution of LDA (3.25 mL of a 2.0 M solution in heptane/THF/ethyl benzene) was slowly added. After stirring for 30 minutes, a −78° C., a solution of (n-Bu)3SnCl (1.9 mL) in THF (50 mL) was added via cannula over a 20 minute period at −78° C. and stirred for 2 hours. The reaction was warmed to room temperature, hydrolyzed with saturated NH4Cl, extracted with EtOAc, dried and concentrated. The crude product was purified by flash column chromatography on silica gel (1:1 hexanes/dichloromethane then 10% EtOAc/dichloromethane) to provide 4-chloro-6-tributylstannanyl-thieno[3,2-d]pyrimidine (compound 52.1) in 92% yield.
Quantity
5.92 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane THF ethyl benzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
(n-Bu)3SnCl
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[S:10][CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[Li+].CC([N-]C(C)C)C.[Sn:19](Cl)([CH2:28][CH2:29][CH2:30][CH3:31])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH2:22][CH3:23].[NH4+].[Cl-]>C1COCC1.CCCCCCC.C1COCC1.C(C1C=CC=CC=1)C>[Cl:1][C:2]1[C:3]2[S:10][C:9]([Sn:19]([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:20][CH2:21][CH2:22][CH3:23])=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2,4.5,7.8.9|

Inputs

Step One
Name
Quantity
5.92 mmol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CS2
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
heptane THF ethyl benzene
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C1CCOC1.C(C)C1=CC=CC=C1
Step Three
Name
(n-Bu)3SnCl
Quantity
1.9 mL
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes, a −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame dried flask
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel (1:1 hexanes/dichloromethane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=C(S2)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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